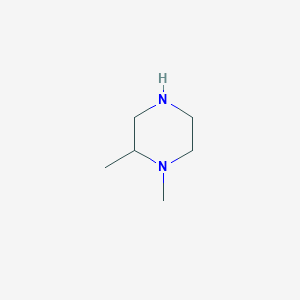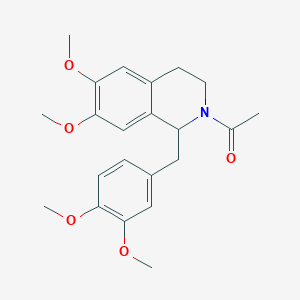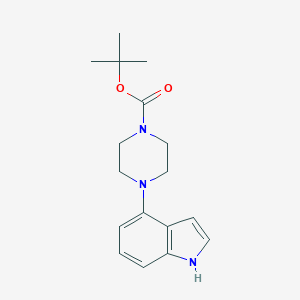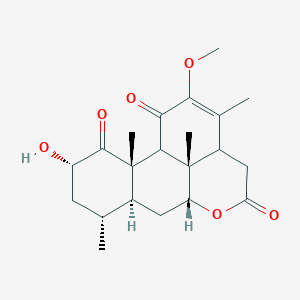
Nigakilactone I
Descripción general
Descripción
Synthesis Analysis
The synthesis of Nigakilactone I involves complex organic reactions, highlighting the intricacies of creating bioactive quassinoids. A related synthesis method involves tandem double intramolecular [4+2]/[3+2] cycloadditions of nitroalkenes, which might be applied to construct the core structure of similar compounds, demonstrating the potential complexity of synthesizing Nigakilactone I-like molecules (Denmark, Baiazitov, & Nguyen, 2009).
Molecular Structure Analysis
The determination of the molecular structure of Nigakilactone I and related compounds typically relies on advanced spectroscopic techniques, such as NMR. For instance, the structure of nigakilactone O was elucidated using 1D and 2D NMR techniques, highlighting the role of these methods in determining the stereochemistry of complex organic molecules (Hirota et al., 1988).
Aplicaciones Científicas De Investigación
Quassinoids and Their Activities
Nigakilactone I is a type of quassinoid, a class of natural or synthetic compounds with various biological activities. Research has identified nigakilactone I among other quassinoids in plants like Picrasma quassioides. However, studies have shown that these compounds, including nigakilactone I, did not exhibit significant cytotoxic and nitric oxide (NO) production-inhibitory activities (Xu et al., 2016).
Inhibition of CYP450 Enzymes
Nigakilactone I, among other quassinoids, has been studied for its potential inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism. The study on Picrasma quassioides leaves found that some of these quassinoids could inhibit CYP2C19 and CYP3A4 enzymes, which are involved in the metabolism of many drugs. This suggests a need for caution in combining CYP2C19- and CYP3A4-catalyzed drugs with quassinoid-containing herbs and related formulae (Liu et al., 2019).
Potential in Treating Viral Infections
Quassinoids, including nigakilactone I, have been identified as potential inhibitors against tobacco mosaic virus (TMV). In studies involving Picrasma quassioides, these compounds exhibited moderate anti-TMV activities. Interestingly, there were synergistic effects observed when beta-carboline alkaloids were combined with nigakilactone I, suggesting their potential use in combating viral infections (Chen et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-9-6-13(22)19(25)21(4)11(9)7-14-20(3)12(8-15(23)27-14)10(2)17(26-5)16(24)18(20)21/h9,11-14,18,22H,6-8H2,1-5H3/t9-,11+,12+,13+,14-,18+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESOKLRVLMVNMO-WCAPFRRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
picrasin B | |
CAS RN |
26121-56-2 | |
| Record name | (2α)-2-Hydroxy-12-methoxypicras-12-ene-1,11,16-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26121-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




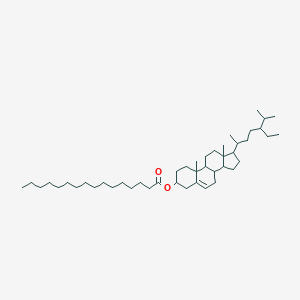

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)



